molecular formula C11H24N2S B13014375 (R)-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine

(R)-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine

Cat. No.: B13014375
M. Wt: 216.39 g/mol
InChI Key: DEPPXFSDRBOLSO-SNVBAGLBSA-N
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Description

®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine is a chiral diamine compound featuring a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine typically involves the reaction of a thietane derivative with an appropriate diamine precursor. One common method involves the reaction of 3,5-dibromo-4-nitropyrazole with 2-chloromethylthiirane, followed by subsequent reactions with sodium alcoholates and primary amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thietane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium alkoxides or primary amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thietane ring.

Scientific Research Applications

®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals.

    Medicine: It may serve as a precursor for drugs with specific therapeutic effects.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for ®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-N1-Butyl-N1-methyl-N2-(thietan-3-yl)propane-1,2-diamine is unique due to its specific chiral configuration and the presence of both a thietane ring and a diamine moiety. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H24N2S

Molecular Weight

216.39 g/mol

IUPAC Name

(2R)-1-N-butyl-1-N-methyl-2-N-(thietan-3-yl)propane-1,2-diamine

InChI

InChI=1S/C11H24N2S/c1-4-5-6-13(3)7-10(2)12-11-8-14-9-11/h10-12H,4-9H2,1-3H3/t10-/m1/s1

InChI Key

DEPPXFSDRBOLSO-SNVBAGLBSA-N

Isomeric SMILES

CCCCN(C)C[C@@H](C)NC1CSC1

Canonical SMILES

CCCCN(C)CC(C)NC1CSC1

Origin of Product

United States

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